Buprofezin (Standard)
Description
Context and Significance of Buprofezin (B33132) as an Insect Growth Regulator
Buprofezin's significance in agriculture stems from its targeted mode of action, which differentiates it from many conventional insecticides. As an insect growth regulator, it primarily affects the immature stages of susceptible insects, such as nymphs and larvae. pomais.compeptechbio.com Its core mechanism involves the inhibition of chitin (B13524) synthesis, a vital process for the formation of the insect exoskeleton (cuticle). kingelong.com.vnpeptechbio.comcaws.org.nzcnagrochem.comcnagrochem.complos.org By interfering with chitin production, buprofezin prevents successful molting, leading to developmental abnormalities and ultimately mortality, typically within two to three days after exposure. kingelong.com.vncaws.org.nzcnagrochem.com
This mode of action is particularly effective against sap-sucking insects, including whiteflies, leafhoppers, planthoppers, mealybugs, and scale insects, which are major pests in various crops like rice, cotton, citrus, vegetables, and tea. wikipedia.orgkingelong.com.vncaws.org.nzcnagrochem.comcnagrochem.combigpesticides.com Unlike broad-spectrum insecticides, buprofezin generally exhibits high selectivity, posing lower risks to many beneficial insects and natural enemies, which are crucial components of a healthy agricultural ecosystem and IPM programs. peptechbio.comcaws.org.nzcnagrochem.comcnagrochem.combigpesticides.cominformaticsjournals.co.in This selectivity contributes to its importance in sustainable pest control by helping to preserve ecological balance and reduce the reliance on more disruptive chemical treatments. peptechbio.comcnagrochem.comcnagrochem.com
Furthermore, buprofezin can suppress the reproductive capacity of adult insects and cause treated insects to lay sterile eggs, contributing to a reduction in pest populations over time. kingelong.com.vnbigpesticides.com Its persistent activity can provide control for several weeks, potentially reducing the frequency of applications needed. kingelong.com.vnbigpesticides.com
Overview of Research Trajectories within Academic Disciplines
Research on buprofezin spans various academic disciplines, primarily focusing on entomology, toxicology, environmental science, and agricultural science. Key research trajectories include:
Mechanism of Action Studies: Investigating the precise biochemical pathways and molecular targets involved in buprofezin's inhibition of chitin synthesis and disruption of insect development. pomais.compeptechbio.comcaws.org.nzcnagrochem.complos.org Studies have explored its interference with the incorporation of N-acetylglucosamine into chitin and its effects on cuticle formation. plos.org Research also examines its impact on hormonal regulation during molting. pomais.com
Efficacy and Pest Management: Evaluating the effectiveness of buprofezin against different target pests across various crops and geographical regions. This includes laboratory bioassays and field trials to determine optimal application strategies and assess its performance in controlling pest populations. caws.org.nzentomoljournal.comekb.eg Research has demonstrated its efficacy against pests like the brown planthopper, whiteflies, mealybugs, and leafhoppers. kingelong.com.vncaws.org.nzbigpesticides.comentomoljournal.comekb.egresearchgate.net
Insect Resistance Management: Studying the development of resistance to buprofezin in target pest populations and developing strategies to mitigate this issue. cnagrochem.comcnagrochem.comoup.com Research has identified mechanisms of resistance, including the potential role of symbiotic bacteria in metabolizing the compound. nih.govnih.gov Studies explore the use of buprofezin in rotation or combination with other insecticides to manage resistance. cnagrochem.com
Selectivity and Non-target Organisms: Assessing the impact of buprofezin on beneficial insects, natural enemies, and other non-target organisms in agricultural ecosystems. peptechbio.comcaws.org.nzcnagrochem.comcnagrochem.combigpesticides.cominformaticsjournals.co.in Research aims to confirm its compatibility with IPM programs by evaluating its relative safety to beneficial species like parasitoids. caws.org.nzinformaticsjournals.co.in
Environmental Fate and Toxicology: Investigating the persistence, degradation, and movement of buprofezin in the environment, as well as its potential toxicity to non-target organisms, including aquatic life. wikipedia.orgplos.org While generally considered to have a favorable environmental profile compared to some older insecticides, research continues to assess its ecological impact. wikipedia.orgcnagrochem.comcnagrochem.complos.orgbigpesticides.com
Scope and Research Objectives of Scholarly Inquiry into Buprofezin
The scholarly inquiry into buprofezin is broad, aiming to understand its fundamental properties, optimize its use in agriculture, and assess its broader implications. Key research objectives include:
To elucidate the detailed molecular mechanisms by which buprofezin inhibits chitin synthesis and disrupts insect development.
To determine the efficacy of buprofezin against existing and emerging insect pests under varying environmental and agricultural conditions.
To monitor and understand the evolution of resistance to buprofezin in pest populations and to develop sustainable resistance management strategies.
To evaluate the impact of buprofezin on biodiversity within agricultural ecosystems, particularly its effects on beneficial insects and natural enemies, to support IPM adoption.
To assess the environmental fate and potential ecological risks associated with buprofezin use, including its effects on aquatic organisms. wikipedia.orgplos.org
To explore potential synergies or interactions when buprofezin is used in combination with other pest control methods or insecticides.
To contribute to the development of regulatory guidelines and best practices for the responsible use of buprofezin in agriculture.
Research findings often involve detailed data from laboratory experiments and field studies. For example, studies evaluating the efficacy of buprofezin against specific pests may present data on mortality rates at different concentrations or under varying exposure times. entomoljournal.comekb.eg Research on resistance might involve comparing the susceptibility of different insect strains to buprofezin. oup.com
Here is an example of how research findings on the efficacy of buprofezin against a specific pest might be presented in a data table:
| Treatment (Active Ingredient) | Pest (Example: Papaya Mealybug) Mortality (%) - First Spraying (Day 14) entomoljournal.com | Pest (Example: Papaya Mealybug) Mortality (%) - Second Spraying (Day 14) entomoljournal.com |
| Buprofezin | 82 entomoljournal.com | 96 entomoljournal.com |
| Carbaryl | 100 entomoljournal.com | 100 entomoljournal.com |
| Neem oil | - | 60 entomoljournal.com |
| Spinosad | - | 40 entomoljournal.com |
Note: Data presented in tables are illustrative examples based on research findings and should be interpreted in the context of the original studies.
Another example could be data on the toxicity of buprofezin to non-target aquatic organisms, such as fish larvae:
| Organism (Example: African Catfish Larvae) plos.org | Exposure Time (h) plos.org | LC50 (mg/L) (95% Confidence Limits) plos.org |
| African Catfish Larvae plos.org | 24 plos.org | 5.702 (3.198-8.898) plos.org |
| African Catfish Larvae plos.org | 48 plos.org | 4.642 (3.264-6.287) plos.org |
Note: Data presented in tables are illustrative examples based on research findings and should be interpreted in the context of the original studies.
These examples highlight the type of detailed research findings that characterize scholarly inquiry into buprofezin, providing quantitative data on its effects on target and non-target organisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVTUNWOQKEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034401, DTXSID401009368 | |
| Record name | Buprofezin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
267.6 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 at 20 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.4X10-6 mm Hg at 25 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |
CAS No. |
69327-76-0, 953030-84-7 | |
| Record name | Buprofezin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buprofezin [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buprofezin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buprofezin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPROFEZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.1 °C | |
| Record name | Buprofezin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Insecticidal Mode of Action and Biological Efficacy
Biochemical Mechanisms of Action
The primary biochemical mechanisms of buprofezin (B33132) involve the disruption of chitin (B13524) synthesis and interference with hormonal regulation essential for molting and metamorphosis. kingelong.com.vnpomais.comengebiotech.compeptechbio.com
Inhibition of Chitin Biosynthesis Pathways
Buprofezin is classified as a chitin synthesis inhibitor (CSI), belonging to the thiadiazine group. engebiotech.commdpi.complos.org Chitin is a vital structural component of the insect exoskeleton (cuticle). pomais.compeptechbio.com Buprofezin inhibits the incorporation of N-acetyl-D-glucosamine into chitin, thereby preventing the formation of a new, functional cuticle. mdpi.complos.org This disruption is particularly critical during the molting process when insects shed their old exoskeleton and synthesize a new one. kingelong.com.vnpomais.comengebiotech.compeptechbio.com Studies have shown that buprofezin significantly inhibits chitin biosynthesis in treated insects. tandfonline.com For example, in Henosepilachna vigintioctopunctata larvae, chitin biosynthesis was inhibited by 74.4% after injection of buprofezin and by 42.1% in larvae fed on treated leaves. tandfonline.com
Interference with Insect Molting and Metamorphosis
The inhibition of chitin synthesis directly leads to severe interference with the insect molting process. kingelong.com.vnpomais.comengebiotech.compeptechbio.com Immature insects (larvae and nymphs) treated with buprofezin are unable to successfully complete molting, resulting in molting deformities and ultimately death. kingelong.com.vnengebiotech.complos.org This interference with molting is a key factor in buprofezin's efficacy against immature life stages. pomais.compeptechbio.com While buprofezin does not directly kill adult insects, it can reduce their lifespan and reproductive capacity. kingelong.com.vnengebiotech.com
Ovicidal and Nymphicidal Activities
Buprofezin exhibits strong nymphicidal activity, being particularly effective against younger nymphs. engebiotech.comtangagri.comirfarm.com Its effect decreases in older nymphs. engebiotech.com The death of larval stages primarily occurs during the molting process to the subsequent instar. researchgate.net Buprofezin also possesses ovicidal activity, affecting eggs laid by treated adults, which may not hatch or hatch into larvae that die quickly. kingelong.com.vnengebiotech.comkisansewakendra.in Research has demonstrated that buprofezin can suppress embryogenesis and progeny formation in whiteflies. researchgate.netresearchgate.net Studies on Icerya purchasi and Planococcus citri showed that buprofezin at a concentration of 0.05% significantly reduced egg hatch. researchgate.net
Regulation of Nuclear Receptors in Insect Development (e.g., SfHR3, SfHR4)
Recent research indicates that buprofezin's effects on molting may also involve the regulation of nuclear receptors crucial for insect development. nih.govdntb.gov.uaresearchgate.net Studies on the white-backed planthopper, Sogatella furcifera, have shown that buprofezin treatment significantly suppresses the transcription levels of the nuclear receptor genes SfHR3 and SfHR4 in nymphs. nih.gov These nuclear receptors play vital roles in signaling and metabolic pathways related to insect molting and development. nih.govdntb.gov.ua Silencing of SfHR3 and SfHR4 genes in S. furcifera nymphs caused severe developmental delay and molting failure, leading to significantly reduced survival rates. nih.gov Further analysis revealed that silencing these genes inhibited the transcription levels of genes related to chitin synthesis and degradation. nih.gov This suggests that buprofezin's interference with molting may, at least in part, be mediated through its impact on the expression of these nuclear receptors. nih.govresearchgate.net
Spectrum of Biological Activity and Target Organism Susceptibility
Buprofezin is known for its selective activity, primarily targeting certain groups of insect pests while being less harmful to many natural enemies. engebiotech.compeptechbio.comcaws.org.nz
Efficacy Against Hemipteran Pests (e.g., Whiteflies, Leafhoppers, Planthoppers, Scale Insects, Mealybugs, Psyllids)
Buprofezin is highly effective against a range of Hemipteran pests, including whiteflies, leafhoppers, planthoppers, scale insects, and mealybugs. kingelong.com.vnengebiotech.compeptechbio.comirfarm.com It is widely used for the control of these pests in various agricultural settings. kingelong.com.vnengebiotech.compeptechbio.com
Efficacy against Specific Hemipteran Pests:
Whiteflies: Buprofezin is particularly effective against whitefly nymphs, preventing their successful molting at all nymphal stages. irfarm.comufl.eduresearchgate.net It can also suppress adult whitefly populations by affecting immature stages and reducing emergence. researchgate.net
Leafhoppers: Buprofezin provides effective control of leafhoppers on crops like rice and potatoes. engebiotech.com
Planthoppers: Buprofezin is highly active against rice planthopper nymphs, including the brown planthopper (Nilaparvata lugens) and white-backed planthopper (Sogatella furcifera). kingelong.com.vntangagri.comwordpress.comscau.edu.cn Its efficacy against planthoppers has been well-documented in rice fields. wordpress.comscau.edu.cnirri.org
Scale Insects: Buprofezin is effective against various scale insects, including shield scale and powder scale families. engebiotech.comtangagri.com It has shown efficacy against citrus scale insects like Aonidiella aurantii and Saissetia oleae. researchgate.netcaws.org.nz Buprofezin affects the nymphal stages and can suppress embryogenesis in scale insects. researchgate.net
Mealybugs: Buprofezin is used to control mealybugs on various crops, including citrus and grapes. kingelong.com.vnengebiotech.compeptechbio.com Studies have shown high insecticidal activity against nymphal and adult stages of Planococcus citri. researchgate.net
Psyllids: While not as extensively documented in the provided sources as other Hemipterans, buprofezin's general efficacy against sucking pests suggests potential activity against psyllids, although specific data was not prominently featured.
Buprofezin's selective action against Hemipteran pests and its lower toxicity to many beneficial insects make it a valuable tool in Integrated Pest Management (IPM) programs. engebiotech.compeptechbio.comirfarm.comcaws.org.nzresearchgate.net
Interactive Data Tables:
Based on the search results, here are some data points that could be presented in interactive tables:
Table 1: Buprofezin's Effect on Chitin Biosynthesis
| Target Insect | Treatment | Inhibition of [³H]Chitin Biosynthesis (%) | Source |
| Henosepilachna vigintioctopunctata larvae | Injection (4 µ g/insect ) | 74.4 | tandfonline.com |
| Henosepilachna vigintioctopunctata larvae | Feeding on leaves treated with 50 ppm | 42.1 | tandfonline.com |
Table 2: Ovicidal Activity of Buprofezin
| Target Pest | Buprofezin Concentration (a.i.) | Egg Hatch (%) | Notes | Source |
| Icerya purchasi | 0.05% | 31 | Sprayed on adults | researchgate.net |
| Planococcus citri | 0.05% | 49-7 | Sprayed on adults, depending on exposure period | researchgate.net |
| Nilaparvata lugens | Not specified | Low (compared to carbosulfan, carbaryl, azinphos ethyl) | Eggs laid by affected insects may not hatch or larvae die quickly. | kingelong.com.vnwordpress.com |
| Saissetia oleae | 100 mg (AI)/liter | Strong suppression of egg vitality | Suppressed embryogenesis | researchgate.net |
| Aonidiella aurantii | 100 mg (AI)/liter | Significant reduction in crawler production | Suppressed embryogenesis | researchgate.net |
Table 3: Efficacy of Buprofezin Against Hemipteran Nymphs
| Target Pest | Life Stage Affected | Efficacy Notes | Source |
| Whiteflies | Nymphs (all stages) | Prevents successful molting, highly effective. ufl.edu Effective against immature stages. researchgate.net | irfarm.comufl.eduresearchgate.net |
| Leafhoppers | Nymphs | Effective control. | kingelong.com.vnengebiotech.com |
| Planthoppers | Nymphs | High activity, effective control in rice fields. | kingelong.com.vntangagri.comwordpress.comscau.edu.cn |
| Scale Insects | Nymphs | Effective against various species, affects larval stages during molting. | engebiotech.comtangagri.comresearchgate.netcaws.org.nz |
| Mealybugs | Nymphs | High insecticidal activity against nymphs. | peptechbio.comresearchgate.net |
Species Specificity and Differential Susceptibility
Buprofezin exhibits selectivity, being particularly effective against insects in the order Hemiptera. caws.org.nzir4project.orgplantgrowthhormones.com This includes pests such as whiteflies, aphids, rice plant hoppers, leafhoppers, mealybugs, and scales. caws.org.nzufl.edupeptechbio.comkingelong.com.vnir4project.orgnichino-europe.complantgrowthhormones.comirfarm.com This selectivity means it generally has minimal impact on many beneficial insects and natural enemies, making it a suitable component in Integrated Pest Management (IPM) programs. caws.org.nzpeptechbio.comir4project.orgnichino-europe.comirfarm.comepa.govresearchgate.net
However, differential susceptibility can exist among different insect species and even within populations of the same species. For instance, studies have shown that while buprofezin is effective against certain pests like whiteflies and planthoppers, it may not be effective against others, such as certain Lepidoptera pests like Plutella xylostella and Pieris rapae. plantgrowthhormones.com Resistance to buprofezin has also been observed in field populations of some pests, such as Sogatella furcifera, with varying levels of tolerance depending on the geographic origin of the population. bioone.orgflvc.org
Comparative Efficacy Across Insect Developmental Stages
Buprofezin primarily targets the immature stages of susceptible insects, including eggs, larvae, and nymphs. ufl.edupeptechbio.compomais.comrayfull.comzagro.comlongdom.orgepa.gov It is particularly effective against younger nymphs, with its toxicity decreasing significantly against older nymphs (e.g., above the 3rd instar). plantgrowthhormones.comoup.comresearchgate.net Adult insects are generally not directly killed by buprofezin. ufl.eduplantgrowthhormones.compomais.comlongdom.orgepa.gov
Studies have demonstrated that the susceptibility to buprofezin can vary depending on the specific developmental stage treated. For example, in Asian citrus psyllid (Diaphorina citri), 0-1-day-old eggs were more susceptible than 3-4-day-old eggs. nih.gov Complete suppression of adult emergence was observed when first or third-instar nymphs of D. citri were treated, while treatment of fifth-instar nymphs resulted in a lower reduction in adult emergence. nih.gov Similarly, first and second-instar nymphs of the glassy-winged sharpshooter (Homalodisca coagulata) were found to be more susceptible than later instars and adults. oup.comresearchgate.net
While primarily affecting immature stages, buprofezin can still impact adult populations indirectly through sublethal effects. kingelong.com.vnplantgrowthhormones.comrayfull.comnih.gov
Behavioral and Sublethal Impacts on Target Pests
Contact and Stomach Action Pathways
Buprofezin works through both contact and stomach action. herts.ac.ukrayfull.comagripesticide.comirfarm.comzagro.comchinese-pesticide.com Insects can be exposed to buprofezin by directly contacting treated surfaces or by ingesting treated plant material. herts.ac.ukmdpi.comrayfull.comagripesticide.comirfarm.comzagro.comchinese-pesticide.com Once inside the insect, it interferes with chitin synthesis. herts.ac.ukirfarm.com Buprofezin also exhibits vapor phase activity, allowing it to kill insects through inhalation. mdpi.com It has certain permeability to crops and can be absorbed by leaves or sheaths, though it is not absorbed and translocated by roots. plantgrowthhormones.comagripesticide.com
Reduction of Adult Longevity and Oviposition Suppression
Although buprofezin does not typically cause high adult mortality, it can significantly reduce the lifespan of exposed adults. kingelong.com.vnplantgrowthhormones.comnih.govnih.govdergipark.org.tr This reduction in adult longevity has been reported in various insect pests, including Aphis gossypii and Sogatella furcifera. nih.govnih.gov
Furthermore, buprofezin is known to suppress oviposition (egg-laying) in treated adult females. kingelong.com.vnnichino-europe.comrayfull.comzagro.comnih.govepa.gov This suppression of egg-laying contributes to the reduction of the pest population in subsequent generations. kingelong.com.vnnichino-europe.com Studies have shown that buprofezin can inhibit prostaglandin (B15479496) biosynthesis, which is linked to spawning suppression in some insects. nih.gov
| Effect | Target Stage(s) Affected | Mechanism(s) Involved | Research Examples |
| Inhibition of Chitin Synthesis | Immature stages (eggs, larvae, nymphs) | Disruption of exoskeleton formation, leading to molting failure and death. | Aphis gossypii, Whiteflies, Planthoppers, Scales, Mealybugs, Leafhoppers ufl.edupeptechbio.comnichino-europe.compomais.commdpi.comrayfull.comagripesticide.comirfarm.comnih.govepa.gov |
| Reduced Adult Longevity | Adults | Sublethal physiological impacts. | Aphis gossypii, Sogatella furcifera, Bemisia tabaci nih.govnih.govdergipark.org.tr |
| Oviposition Suppression | Adult Females | Interference with reproductive processes (e.g., prostaglandin biosynthesis). | Bemisia tabaci, Nilaparvata lugens kingelong.com.vnnichino-europe.comrayfull.comzagro.comnih.govepa.govsciencepub.net |
| Reduced Egg Viability | Eggs laid by treated females | Sterility or failure to hatch. | Aphis gossypii, Bemisia tabaci, Sogatella furcifera caws.org.nzkingelong.com.vnnichino-europe.comrayfull.comzagro.comnih.govepa.govapvma.gov.au |
| Delayed Development | Immature stages | Disruption of normal growth processes. | Aphis gossypii, Diaphorina citri nih.govnih.gov |
Pest Resistance to Buprofezin
Evolution and Dynamics of Resistance Development
The evolution of resistance to buprofezin (B33132) is a dynamic process influenced by the genetic makeup of the pest population, the intensity and frequency of insecticide application, and environmental factors. High levels of resistance have been observed in field populations after several years of intensive use exeter.ac.uknih.gov.
Monitoring and Detection of Field-Evolved Resistance
Monitoring programs are essential for detecting the emergence and spread of buprofezin resistance in field populations pmarketresearch.com. These programs typically involve collecting pest samples from different geographical areas and conducting bioassays to determine their susceptibility to buprofezin. Comparing the lethal concentration (LC50) values of field populations to those of known susceptible strains allows for the calculation of resistance ratios, indicating the level of resistance development plos.org. For instance, studies on Nilaparvata lugens (brown planthopper) have shown significant increases in LC50 values in resistant field strains compared to susceptible laboratory strains plos.org.
Data from monitoring efforts can reveal the temporal and spatial dynamics of resistance evolution. For example, monitoring data from China showed that field populations of Laodelphax striatellus developed high-level buprofezin resistance within the first four years of monitoring (2003-2020) nih.gov.
Genetic and Molecular Basis of Resistance
The genetic and molecular mechanisms underlying buprofezin resistance are diverse and can involve multiple genes and pathways.
Role of Detoxification Enzymes (e.g., Cytochrome P450 Monooxygenases)
Metabolic resistance, often mediated by detoxification enzymes, is a significant mechanism of buprofezin resistance mdpi.comjustagriculture.innih.gov. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes known to metabolize a wide range of xenobiotics, including insecticides mdpi.comnih.govmdpi.commdpi.com. Overexpression or increased activity of certain P450 genes has been strongly implicated in buprofezin resistance in various pest species exeter.ac.ukmdpi.comjustagriculture.inmdpi.comnih.govresearchgate.netnih.gov.
Research on N. lugens has shown that the overexpression of P450 genes, such as CYP6ER1vA and CYP439A1, contributes to buprofezin resistance nih.gov. Similarly, studies on L. striatellus have linked buprofezin resistance to the increased expression of cytochrome P450 genes, including CYP353D1v2, which is also associated with imidacloprid (B1192907) resistance mdpi.comnih.gov. In Sogatella furcifera (white-backed planthopper), increased activity of cytochrome P450 monooxygenases and overexpression of several CYP genes were found in buprofezin-resistant strains researchgate.netnih.gov.
Besides P450s, other detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and esterases can also play a role in buprofezin metabolism and resistance, although the extent of their involvement can vary depending on the pest species justagriculture.inresearchgate.netnih.govplos.org. Symbiotic bacteria have also been shown to confer buprofezin resistance by metabolizing the compound, adding another layer of complexity to detoxification mechanisms exeter.ac.ukplos.orgnih.govresearchgate.netresearchgate.net.
Target Site Insensitivity Mechanisms
Buprofezin acts as a chitin (B13524) synthesis inhibitor herts.ac.ukwikipedia.orgpmarketresearch.com. Target site insensitivity mechanisms involve alterations in the target protein, chitin synthase, that reduce its sensitivity to buprofezin binding justagriculture.infrontiersin.org. While metabolic resistance appears to be a primary mechanism, target site modifications can also contribute to buprofezin resistance exeter.ac.ukplos.orgresearchgate.net. Mutations in the chitin synthase gene have been identified as a mechanism of resistance to chitin synthesis inhibitors, including buprofezin, in some arthropod species nih.govresearchgate.net.
Inheritance Patterns of Buprofezin Resistance (e.g., Autosomal, Dominance)
Understanding the inheritance patterns of buprofezin resistance provides insights into how resistance genes are passed down through generations and can inform resistance management strategies. Studies on the inheritance of buprofezin resistance in L. striatellus have indicated an autosomal and incompletely dominant mode of inheritance nih.govresearchgate.net. This suggests that resistance is controlled by genes located on autosomes (non-sex chromosomes) and that a single copy of the resistance allele can confer some level of resistance, although the resistance is stronger when two copies are present numberanalytics.com. The resistance in L. striatellus was also found to be controlled by multiple genes (polygenic) nih.govresearchgate.net. Similarly, studies on Bemisia tabaci (cotton whitefly) have reported buprofezin resistance to be autosomal and incompletely recessive researchgate.net. In Chrysoperla carnea, buprofezin resistance was found to be incompletely dominant, autosomal, and polygenic researchgate.netd-nb.info.
Here is a summary of inheritance patterns observed in some studies:
| Pest Species | Inheritance Pattern | Dominance Level | Number of Genes | Source |
| Laodelphax striatellus | Autosomal | Incomplete Dominance | Polygenic | nih.govresearchgate.net |
| Bemisia tabaci | Autosomal | Incomplete Recessive | Not specified | researchgate.net |
| Chrysoperla carnea | Autosomal | Incomplete Dominance | Polygenic | researchgate.netd-nb.info |
Influence of Symbiotic Microorganisms on Insecticide Metabolism and Resistance
Emerging evidence highlights the significant role that symbiotic bacteria can play in mediating insecticide resistance in their insect hosts plos.orgexeter.ac.uk. Several genera of bacteria isolated from the environment, including Burkholderia, Citrobacter, and Serratia, have demonstrated the capacity to degrade insecticides using detoxification enzymes encoded in their genomes plos.orgexeter.ac.uk.
Research on the brown planthopper (Nilaparvata lugens), a major rice pest, has shown that symbiotic bacteria can confer resistance to buprofezin by metabolizing the insecticide plos.orgexeter.ac.uk. Specifically, a symbiotic bacterium, Serratia marcescens (Bup_Serratia), isolated from buprofezin-resistant N. lugens was found to degrade buprofezin plos.orgexeter.ac.uknih.gov. When susceptible N. lugens were inoculated with Bup_Serratia, they became resistant to buprofezin, while antibiotic treatment of resistant planthoppers rendered them susceptible, confirming the crucial role of this symbiont in resistance plos.orgexeter.ac.uknih.gov. Genomic analysis of Bup_Serratia identified candidate genes involved in buprofezin degradation that were upregulated upon insecticide exposure exeter.ac.uknih.gov.
Other intracellular bacteria, such as Wolbachia and Arsenophonus, have been shown to indirectly contribute to insecticide resistance by upregulating the expression of host detoxification enzyme genes, such as cytochrome P450s plos.orgexeter.ac.uk. Studies suggest that insects like N. lugens can acquire buprofezin-degrading bacteria from the soil and water, and these symbionts can provide fitness benefits under intensive insecticide selection pressure plos.orgexeter.ac.uk.
Cross-Resistance Profiles
Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often due to shared detoxification mechanisms or target sites.
Co-resistance with Other Insecticide Classes (e.g., Neonicotinoids)
The overuse of insecticides, including buprofezin and neonicotinoids, has led to the development of cross-resistance between these different insecticide classes in some pest populations mdpi.com. For instance, in the small brown planthopper (Laodelphax striatellus), cross-resistance between neonicotinoids and insect growth regulators like buprofezin has been observed mdpi.com.
Studies have shown that a cytochrome P450 enzyme, CYP353D1v2, associated with imidacloprid resistance in L. striatellus, is also capable of metabolizing buprofezin, contributing to this co-resistance mdpi.com. While some studies on the white-backed planthopper (Sogatella furcifera) have indicated no cross-resistance between a buprofezin-resistant strain and other tested insecticides, metabolic resistance mediated by enzymes like cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) is a common mechanism for resistance to multiple insecticide classes, including neonicotinoids and insect growth regulators researchgate.netnih.gov.
Research on Bemisia tabaci (whitefly) populations has also indicated moderate levels of resistance to both buprofezin and neonicotinoids like imidacloprid and acetamiprid (B1664982) in field collections nih.govresearchgate.net. This suggests potential co-resistance or independent selection for resistance to these different insecticide groups in the same populations nih.govresearchgate.net.
Ecological and Evolutionary Implications of Resistance
The evolution of insecticide resistance has significant ecological and evolutionary consequences for pest populations, influencing their fitness, biological traits, and interactions with the environment.
Fitness Costs and Benefits Associated with Resistance
Insecticide resistance can be associated with fitness costs or benefits in the absence of insecticide pressure cambridge.orgfrontiersin.org. Fitness costs are disadvantages that resistant individuals experience compared to susceptible individuals in the absence of the insecticide, potentially including reduced survival, reproduction, or developmental rate cambridge.orgfrontiersin.org. These costs can arise from the energetic demands of detoxification mechanisms or pleiotropic effects of resistance genes on other biological processes frontiersin.org.
Conversely, under certain conditions, insecticide resistance can confer fitness benefits cambridge.org. For example, a spinosad-resistant population of Chrysoperla carnea showed higher emergence rates, fecundity, hatchability, and shorter developmental times compared to susceptible populations, suggesting fitness benefits associated with resistance alleles cambridge.org.
In the case of buprofezin resistance, studies on Laodelphax striatellus have suggested that high-level resistance can be stable and persist even without selection pressure, with some research indicating no obvious fitness costs associated with resistance in certain strains nih.gov. However, the relationship between buprofezin resistance and fitness costs can vary depending on the pest species and the specific resistance mechanisms involved.
Impact of Resistance on Pest Thermotolerance and Other Biological Traits
Insecticide resistance can influence other biological traits in pest insects, including thermotolerance agrobiologicalrecords.comnih.gov. Studies on Laodelphax striatellus have reported a positive association between resistance to buprofezin and enhanced tolerance to higher temperatures, suggesting a potential shared genetic basis or physiological link between these traits agrobiologicalrecords.comnih.gov. The lethal time for 50% of individuals at a high temperature (40°C) increased with increasing levels of buprofezin resistance in L. striatellus nih.gov. However, this association was not observed for cold tolerance in the same study nih.gov.
Beyond thermotolerance, exposure to buprofezin, even at low lethal concentrations, can impact other biological traits in pest insects. In the melon aphid (Aphis gossypii), exposure to low lethal concentrations of buprofezin significantly decreased fecundity and longevity, delayed development, and reduced survival rate, intrinsic rate of increase, finite rate of increase, and net reproductive rate in subsequent generations nih.gov. These effects are likely related to buprofezin's mode of action as a chitin synthesis inhibitor, affecting molting and development nih.gov.
Strategies for Resistance Management
Effective management of buprofezin resistance is crucial for preserving its efficacy as a pest control tool. Resistance management strategies aim to slow down the evolution and spread of resistance in pest populations. Key approaches include:
Rotation of Insecticides: Alternating the use of buprofezin with insecticides from different mode of action groups is a fundamental strategy to reduce selection pressure on resistance alleles specific to buprofezin epa.goveppo.intapvma.gov.aucottoninfo.com.au. This prevents the continuous selection for resistance to a single insecticide or mode of action epa.govapvma.gov.au.
Limiting Application Frequency: Restricting the number of buprofezin applications per crop season can help minimize the selection intensity for resistance apvma.gov.aucottoninfo.com.au. For instance, recommendations often suggest no more than two applications of buprofezin per season on a crop apvma.gov.au.
Integrated Pest Management (IPM): Incorporating buprofezin into a broader IPM program that includes biological control, cultural practices, and monitoring can reduce reliance on chemical control and help manage pest populations more sustainably epa.goveppo.intapvma.gov.au.
Monitoring Resistance: Regularly monitoring pest populations for their susceptibility to buprofezin can provide early detection of resistance development and inform management decisions rothamsted.ac.uknih.gov.
Targeting Susceptible Life Stages: Buprofezin primarily affects immature stages due to its mode of action on molting wikipedia.org. Targeting applications towards these susceptible life stages can improve control and potentially reduce the number of resistant individuals reaching adulthood nih.gov.
Avoiding Sublethal Doses: While not explicitly covered in the provided search results regarding resistance management strategies, studies on biological traits suggest that even low lethal concentrations can impact pest populations nih.gov. Applying appropriate rates as per recommendations is important to achieve effective control and avoid selecting for increased tolerance.
Implementing a combination of these strategies, tailored to specific pest species and agricultural systems, is essential for delaying the evolution and spread of buprofezin resistance and ensuring its continued effectiveness for pest control epa.goveppo.intcottoninfo.com.au.
Data Table: Examples of Buprofezin Resistance Levels in Pest Insects
| Pest Species | Location/Strain | Resistance Level (Fold) | Reference |
| Nilaparvata lugens | Mangshi, Yunnan (2020) | High (selected strain) | plos.org |
| Sogatella furcifera | Bup-R strain (lab-selected) | 22-fold | researchgate.netnih.gov |
| Laodelphax striatellus | Eastern China (2015) | 108.8–156.1-fold | nih.gov |
| Laodelphax striatellus | Jilin, China (2015) | 26.6-fold | nih.gov |
| Laodelphax striatellus | YN-NIS strain | 90.8-fold | nih.gov |
| Bemisia tabaci | Multan, Pakistan | 9- to 16-fold | nih.govresearchgate.net |
| Bemisia tabaci | Vehari, Pakistan | 9- to 16-fold | nih.govresearchgate.net |
| Bemisia tabaci | Netherlands | 47-fold | cambridge.org |
Data Table: Impact of Low Lethal Buprofezin Concentrations on Aphis gossypii Biological Traits
| Biological Trait | Effect of LC15 Buprofezin | Effect of LC30 Buprofezin | Reference |
| Fecundity | Decreased significantly | Decreased significantly | nih.gov |
| Longevity | Decreased significantly | Decreased significantly | nih.gov |
| Developmental Period | Delayed | Delayed | nih.gov |
| Survival Rate | Reduced significantly | Reduced significantly | nih.gov |
| Intrinsic Rate of Increase (r) | Reduced significantly | Reduced significantly | nih.gov |
| Finite Rate of Increase (λ) | Reduced significantly | Reduced significantly | nih.gov |
| Net Reproductive Rate (R0) | Reduced significantly | Reduced significantly | nih.gov |
| Gross Reproductive Rate (GRR) | No observed reduction | Reduced significantly | nih.gov |
| Mean Generation Time (T) | Not substantially prolonged | Prolonged substantially | nih.gov |
Integration into Integrated Pest Management (IPM) Programs for Resistance Mitigation
Buprofezin is considered a valuable component of Integrated Pest Management (IPM) programs due to its selective activity and compatibility with beneficial insects. scimplify.comirfarm.comopenpr.compomais.com Its unique mode of action, distinct from many conventional insecticides like pyrethroids, organophosphates, or carbamates, makes it suitable for resistance management in various pest control programs, including integrated vector control and agricultural IPM. irfarm.comregulations.govopenpr.compomais.com
Integrating buprofezin into IPM strategies helps manage insect populations that have developed resistance to other insecticides. scimplify.com IPM emphasizes a combination of strategies to minimize environmental impact and resistance development, including biological control, cultural practices, and the judicious use of chemical pesticides. openpr.comresearchgate.net Buprofezin's use within an IPM framework can reduce the reliance on broad-spectrum pesticides. regulations.govopenpr.com
In specific crops and pests, buprofezin plays a key role in resistance management. It is a rotational partner for managing resistant pests like sweet potato whiteflies in cotton and pear psylla in pears. regulations.gov In pistachios, it is a top control option for Gill's mealybugs, a pest that can significantly impact yield and nut quality. regulations.gov IPM programs in tree-fruit and nut crops have increasingly incorporated buprofezin as they shift away from broad-spectrum insecticides that provided incidental control of scales to more selective options. regulations.gov
Effective integration involves using buprofezin strategically alongside other control methods. For instance, in cotton, buprofezin is effective against whitefly populations and is a tool for both IPM and Insect Resistance Management (IRM) programs. irfarm.com Its use is recommended when economic thresholds are exceeded, and it works well in programs where natural enemies like Aphytis spp. are active. apvma.gov.au
Rotational and Combinatorial Approaches
To delay the development of insecticide resistance, including resistance to buprofezin, rotational and combinatorial approaches are crucial components of resistance management strategies. epa.govtangagri.comcroplife.org.au Repeatedly using insecticides from the same mode of action group increases the risk of rapid resistance buildup. epa.govapvma.gov.aucroplife.org.au Therefore, alternating the use of insecticides with different modes of action is a recommended practice. epa.govtangagri.comcroplife.org.auirac-online.org
For buprofezin, which is in IRAC Group 16, rotation with insecticides from different groups is advised. epa.govtangagri.comepa.gov This involves using "windows" of application for a specific mode of action product, followed by a "window" of applications of effective insecticides with a different mode of action. croplife.org.auirac-online.org The total exposure period of any single mode of action group throughout a crop cycle should not exceed 50% of the cycle. croplife.org.au
Combinatorial approaches, involving tank-mixing or pre-mixtures of buprofezin with other insecticides, can also be employed. epa.govpomais.comresearcherslinks.comgoogle.com When considering mixtures, it is important to be aware of potential cross-resistance issues between the components for the targeted pests. epa.gov Studies have evaluated the compatibility and effectiveness of buprofezin in mixtures against various pests. For example, mixtures of buprofezin with flonicamid (B1672840) or nitenpyram (B241) have shown effectiveness against whitefly and jassid in cotton. researcherslinks.com Combining buprofezin with spinosad has also demonstrated increased toxicity against the cotton leafworm (Spodoptera littoralis) compared to either insecticide alone, impacting pest survival and reproduction. jbiopest.com
Combining buprofezin with insecticides having different mechanisms of action, such as piperazine (B1678402) worm pyridine (B92270) (imidacloprid, a neonicotinoid), can provide better control and synergistic effects while reducing the emergence of resistance compared to using either compound alone. google.com This approach aligns with the principle of exposing pest populations to multiple modes of action simultaneously or sequentially to reduce the selection pressure for resistance to any single compound.
Data from studies on insecticide mixtures highlight their potential in resistance management. For instance, research on cotton sucking pests showed varying levels of effectiveness for different insecticide combinations involving buprofezin. researcherslinks.com
| Insecticide Mixture | Pest | Effectiveness (% Reduction) |
| Buprofezin + Flonicamid (RD) | Whitefly | 79.24 |
| Pyriproxyfen (B1678527) + Matrine (RD) | Whitefly | 74.13 |
| Buprofezin + Nitenpyram (RD) | Jassid, Whitefly | 76.47 |
| Pyriproxyfen + Imidacloprid (RD) | Jassid, Whitefly | 71.03 |
RD: Recommended Dose researcherslinks.com
These findings suggest that appropriate insecticide mixtures can be effective and potentially reduce the rate of resistance development when used in rotation with other modes of action. researcherslinks.com
Environmental Fate and Degradation Pathways
Persistence and Mobility in Environmental Compartments
The persistence and mobility of buprofezin (B33132) in the environment are influenced by its physical and chemical properties, as well as environmental conditions such as soil type, microbial activity, and the presence of water and light.
Soil Adsorption, Leaching Potential, and Persistence
Buprofezin is characterized by low to slight mobility in soil. herts.ac.ukapvma.gov.au This is supported by its organic carbon adsorption coefficients (Koc), which range from 2100 to 4800 in various soils, with one study reporting a value of 19800. apvma.gov.au These values indicate that buprofezin tends to adsorb to soil particles, particularly those with higher organic matter content. researchgate.net Studies have shown that a significant percentage of buprofezin remains in the top soil layers, demonstrating a "non-leaching" behavior for the majority of the applied amount. researchgate.net The Groundwater Ubiquity Score (GUS) also classifies buprofezin as an "improbable" leacher. apvma.gov.au
Buprofezin exhibits slight to moderate persistence in aerobic soils. publications.gc.ca The rate of degradation in aerobic soils is linked to the soil's microbial status. apvma.gov.au Measured DT50 values (the time required for half of the substance to degrade) in aerobic soils range from 26 to 220 days. apvma.gov.au Under aerobic field conditions, half-lives have been observed in the range of 50 to 70 days. apvma.gov.au In flooded field conditions, half-lives ranged from approximately 36 to 104 days. apvma.gov.au Microbial biotransformation is considered a primary route of dissipation in aerobic soils. publications.gc.ca
Data Table: Buprofezin Persistence in Soil
| Soil Condition | DT50 Range (days) | Primary Degradation Route |
| Aerobic Soil | 26-220 | Microbial biotransformation apvma.gov.aupublications.gc.ca |
| Aerobic Field | 50-70 | Microbial biotransformation apvma.gov.aupublications.gc.ca |
| Flooded Field | 36-104 | Microbial biotransformation apvma.gov.aupublications.gc.ca |
Stability and Persistence in Aquatic Systems
In aquatic systems, buprofezin is considered slightly persistent. publications.gc.ca Due to its sparing solubility in water and high soil/water partitioning coefficients, buprofezin is not expected to partition significantly into the water column but will likely remain bound to sediment or suspended particles. publications.gc.ca In anaerobic aquatic environments, buprofezin is considered stable to microbial biotransformation. publications.gc.ca Field dissipation studies in rice paddies have shown that buprofezin residues in aquatic systems dissipate rapidly. apvma.gov.au
Particle-Bound Transport
Based on its properties, buprofezin has a potential for particle-bound transport. herts.ac.uk This means that buprofezin adsorbed onto soil or sediment particles can be transported through the environment, particularly via erosion and runoff into surface waters. publications.gc.canih.gov
Abiotic Degradation Mechanisms
Abiotic processes, such as hydrolysis and photolysis, can also contribute to the degradation of buprofezin in the environment, although their significance varies depending on the specific conditions.
Hydrolysis Under Defined pH Conditions
Buprofezin's stability in water is dependent on pH. It is reported to be hydrolytically stable in sterile water at pH 7 and 9 for up to 30 days or more, with over 92% of the total applied radioactivity remaining as buprofezin after 30 days at pH 7. publications.gc.cafao.org However, buprofezin does undergo hydrolysis at pH 5. publications.gc.cafao.org At pH 5, the half-life for hydrolysis in sterile water has been reported as 51 days fao.org and also as degrading with 64% remaining after 30 days, with the formation of degradation products. fao.org
The proposed hydrolysis pathway at pH 5 involves the opening of the thiadiazinane ring. fao.orgfao.org This can lead to the formation of thiobiuret (B3050041) (BF25) and isopropylphenylurea (BF12). fao.orgfao.org Another proposed route involves the replacement of sulfur with oxygen to form biuret (B89757) (BF11), followed by amide cleavage to produce isopropylphenylurea. fao.orgfao.org
Data Table: Buprofezin Hydrolysis in Sterile Water
| pH | Stability/Degradation | Half-life (days) | Major Degradation Products |
| 5 | Hydrolyzes publications.gc.cafao.org | 51 fao.org | Thiobiuret (BF25), Isopropylphenylurea (BF12), Biuret (BF11) fao.orgfao.org |
| 7 | Stable (92% remaining after 30 days) publications.gc.cafao.orgfao.org | >30 publications.gc.ca | - |
| 9 | Stable publications.gc.cafao.org | >30 publications.gc.ca | - |
Photolysis in Aqueous Environments
Photolysis, the degradation induced by light, is not considered a major route for buprofezin degradation in aqueous environments under sunlight. apvma.gov.au The aqueous photolytic half-life in the environment has been estimated as 84 days, suggesting a slow rate of decline due to photolysis in sterile aqueous conditions compared to degradation in aerobic sediment-water systems. apvma.gov.aunih.gov While some studies under UV irradiation have reported a photodegradation half-life of 4 hours and the formation of degradation products including N-methyl aniline (B41778) and aniline, guideline aqueous photolysis studies did not detect aniline as a degradation product. nih.govregulations.gov
Biotic Degradation Processes
Microorganisms play a crucial role in the degradation of buprofezin. nih.govscience.gov Several bacterial strains capable of degrading buprofezin have been isolated from soil and other environments. nih.govrroij.comexeter.ac.uk
Microbial Metabolism and Biodegradation Pathways
Microbial metabolism is a key mechanism responsible for the degradation of buprofezin in the environment. nih.govscience.gov Research has focused on identifying the specific microorganisms involved and elucidating the biochemical pathways they utilize. nih.gov
Identification and Characterization of Microbial Degrading Strains (e.g., Rhodococcus qingshengii YL-1)
Several bacterial genera have been shown to metabolize buprofezin, including Rhodococcus, Paracoccus, Pseudomonas, and Bacillus. nih.govexeter.ac.uk Rhodococcus qingshengii strain YL-1, isolated from buprofezin-contaminated paddy soil, is a well-characterized example of a bacterium capable of utilizing buprofezin as a sole source of carbon and energy for growth. nih.govscience.govresearchgate.netnih.govcabidigitallibrary.orgacs.org Another Rhodococcus strain, RX-3, isolated from buprofezin-treated soil, has also demonstrated the ability to use buprofezin as its sole carbon source. rroij.comrroij.com Bacillus sp. strain BF5 is another isolate known to degrade buprofezin. nih.gov Additionally, a symbiotic bacterium, Serratia marcescens (Bup_Serratia), isolated from the brown planthopper (Nilaparvata lugens), has shown the capacity to degrade buprofezin. exeter.ac.ukplos.org
Rhodococcus qingshengii YL-1 has been shown to degrade a significant percentage of buprofezin in liquid culture. For instance, strain YL-1 was able to degrade 92.4% of 50 mg L-1 buprofezin within 48 hours. researchgate.netcabidigitallibrary.orgacs.org Similarly, Rhodococcus sp. strain RX-3 could degrade 98.01% of 60 mg/L buprofezin within 80 hours. rroij.com
Elucidation of Metabolic Intermediates and Catabolic Pathways
The microbial degradation of buprofezin involves a series of steps that lead to the breakdown of its complex structure, which consists of a benzene (B151609) ring and a heterocyclic ring. nih.govnih.gov In Rhodococcus qingshengii YL-1, the degradation is initiated by the dihydroxylation of the benzene ring. nih.govnih.gov This is followed by dehydrogenation, aromatic ring cleavage, and the breaking of an amide bond, ultimately leading to the release of the heterocyclic ring, identified as 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI). nih.govscience.govnih.gov
Studies on Rhodococcus sp. strain YL-1 have identified several possible metabolites during buprofezin degradation using techniques such as gas chromatography-mass spectrometry (GC-MS). These include 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one, N-tert-butyl-thioformimidic acid formylaminomethyl ester, 2-isothiocyanato-2-methyl-propane, and 2-isothiocyanato-propane. researchgate.netcabidigitallibrary.orgacs.org
Rhodococcus sp. strain RX-3 has also been studied for its metabolic pathway, and nine metabolic compounds were produced during buprofezin degradation. rroij.comrroij.com Some of these intermediates were previously identified in other studies, while others were newly reported. rroij.comrroij.com Proposed pathways for degradation in strain RX-3 include the opening of the heterocyclic ring by hydrolysis and the sequential loss of N-tert-butyl and N-isopropyl groups. rroij.comrroij.com
The upstream catabolic pathway, which leads to the release of the heterocyclic ring, is considered critical for the degradation of buprofezin. nih.gov
Enzymatic Systems Involved in Microbial Degradation (e.g., Rieske Nonheme Iron Oxygenase, Catechol 2,3-Dioxygenase)
Specific enzymatic systems are responsible for catalyzing the degradation of buprofezin in microorganisms. In Rhodococcus qingshengii YL-1, a gene cluster designated bfzBA3A4A1A2C has been identified as being responsible for the upstream catabolic pathway. nih.govscience.govnih.gov The bfzA3A4A1A2 cluster within this gene cluster encodes a novel Rieske nonheme iron oxygenase (RHO) system. nih.govnih.govplos.org This RHO system is crucial for the initial dihydroxylation of the benzene ring of buprofezin. nih.govnih.gov The bfzB gene is involved in dehydrogenation, while bfzC is responsible for the cleavage of the aromatic ring. nih.govnih.gov The products of the bfzBA3A4A1A2C gene cluster can also catalyze the degradation of other aromatic compounds. nih.govnih.gov
Catechol 2,3-dioxygenase activity has been observed to be strongly induced during the degradation of buprofezin by Rhodococcus sp. strain YL-1. researchgate.netcabidigitallibrary.orgacs.org Catechol 2,3-dioxygenases are extradiol cleavage enzymes that play a role in the degradation of aromatic compounds by cleaving the aromatic ring. nih.govscielo.br
Computational Chemistry Approaches to Degradation Reaction Pathways
Computational chemistry methods have been employed to examine the degradation reactions of buprofezin and propose theoretical approaches for reaction pathways. bas.bg These studies aim to understand the potential degradation routes and the stability of intermediate products. bas.bg
Molecular Modeling of Interaction with Environmental Radicals (e.g., OH radical)
Molecular modeling methods, such as Density Functional Theory (DFT), have been used to study the possible reaction paths between buprofezin and environmental radicals like the hydroxyl (OH) radical. bas.bg These studies can help determine how buprofezin might react with OH radicals in the environment, particularly in aquatic systems where these radicals can be generated. bas.bgrsc.org The fragmentation reactions of buprofezin initiated by OH radicals have been investigated computationally to predict possible products and their relative stability. bas.bg The atmospheric half-life of buprofezin due to the reaction with photochemically produced hydroxyl radicals has been estimated using structure estimation methods. nih.govpops.intutoronto.ca
Theoretical Prediction of Fragmentation Products
Theoretical studies using computational methods, such as Density Functional Theory (DFT), have been employed to examine the degradation reactions of buprofezin and predict possible fragmentation products bas.bg. These studies often focus on reactions with reactive species like the hydroxyl radical (OH), which can initiate degradation in water sources bas.bg.
Computational examinations aim to determine possible reaction pathways and theoretically predict the resulting products bas.bg. The energy required for fragmentation reactions and the stability of the resulting molecules are key considerations bas.bg. For instance, one theoretical study identified several potential fragments and analyzed their relative stability based on their energy levels bas.bg. The fragment with the lowest energy is considered the most stable bas.bg. In one such study, Fragment 4 (F4) was identified as having the lowest energy, suggesting it is the most stable fragmentation product theoretically predicted bas.bg. This fragment was proposed to form from bond breaking within the thiadiazinane ring bas.bg. Such theoretical predictions can guide experimental work in identifying actual degradation products and understanding degradation mechanisms bas.bg.
Bioremediation Potential of Buprofezin-Degrading Microorganisms
Microbial degradation plays a significant role in the breakdown of buprofezin in the environment, and several microorganisms capable of degrading this compound have been isolated rroij.comnih.govresearchgate.net. These microorganisms hold potential for the bioremediation of buprofezin-contaminated environments rroij.comresearchgate.netresearchgate.netnih.gov.
Several bacterial strains have been identified that can degrade buprofezin, including species from the genera Paracoccus, Pseudomonas, Rhodococcus, and Bacillus nih.govresearchgate.netplos.org. Some of these strains can utilize buprofezin as their sole source of carbon and energy for growth rroij.comnih.govresearchgate.net.
Research has focused on isolating and characterizing these buprofezin-degrading strains and understanding their metabolic pathways. For example, Rhodococcus sp. strain YL-1, isolated from rice field soil, has demonstrated the ability to degrade a high percentage of buprofezin in liquid culture within a relatively short period researchgate.netnih.govcabidigitallibrary.org. Inoculation of buprofezin-treated soils with strain YL-1 has resulted in higher degradation rates compared to non-inoculated soils, indicating its potential for bioremediation applications researchgate.netnih.govcabidigitallibrary.org.
Another Rhodococcus sp. strain, RX-3, isolated from buprofezin-treated soil, was also found to utilize buprofezin as a sole carbon source and could completely degrade a significant concentration of buprofezin within 80 hours under a range of temperature and pH conditions rroij.com. Studies with strain RX-3 have identified several metabolites formed during the degradation process, leading to the proposal of a novel degradation pathway rroij.com.
The degradation pathway in some microorganisms, such as Rhodococcus qingshengii YL-1, is initiated by the dihydroxylation of the benzene ring, followed by dehydrogenation, aromatic ring cleavage, breaking of an amide bond, and the release of the heterocyclic ring 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI) nih.gov. The genes responsible for this upstream catabolic pathway, such as the bfzBA3A4A1A2C gene cluster encoding a Rieske nonheme iron oxygenase system, have been identified nih.govnih.gov.
The potential of these microorganisms for bioremediation is supported by studies showing enhanced degradation rates in contaminated soils when inoculated with these strains researchgate.netresearchgate.netnih.govcabidigitallibrary.org.
Ecotoxicological Impact on Non Target Organisms
Effects on Beneficial Arthropods and Natural Enemies
The impact of buprofezin (B33132) on beneficial arthropods and natural enemies is a key factor in determining its suitability for IPM strategies. Investigations have assessed both the direct toxicity and the sublethal effects of buprofezin on various predatory and parasitic insect species. researchgate.netmdpi.combugwoodcloud.orgutalca.cl
Impact on Predators (e.g., Lady Beetles, Spiders)
Studies on the toxicity of buprofezin to predatory insects, such as lady beetles and spiders, have yielded varied results depending on the species and developmental stage. While some laboratory studies indicated a potential hazard to oriental ladybirds, leading to significant mortality and reduced egg production at certain exposure levels, the steel-blue ladybird demonstrated tolerance to similar exposures. apvma.gov.au In the context of brinjal ecosystems, buprofezin application resulted in no significant mortality of Asian lady beetles, lynx spiders, or wolf spiders, suggesting a degree of compatibility with these predators. umn.edu Mean mortality rates were notably low: 2.87% for Asian lady beetles, 0.32% for lynx spiders, and 0.96% for wolf spiders per spray. umn.edu However, it has been observed that buprofezin can be more toxic to the larval stages of some predatory lady beetles than to adults. bugwoodcloud.org For instance, young larvae of the mealybug destroyer (Cryptolaemus montrouzieri) treated with buprofezin failed to reach adulthood. bugwoodcloud.org
Further research on spider mite predators, including the predatory thrips Scolothrips takahashii and the acarophagous lady beetle Stethorus japonicus, showed that both species were tolerant to buprofezin, with LC50 values exceeding three times the recommended field concentration. tandfonline.com Buprofezin also exhibited minimal initial side effects on the lady beetle Coccinella septempunctata compared to other insecticides tested, displaying low initial and residual toxicity. arabjournalpp.org
Conversely, feeding on whitefly eggs treated with buprofezin significantly reduced the longevity of adult Delphastus catalinae lady beetles and extended their preoviposition period. ufl.edu Buprofezin also markedly decreased the fecundity of D. catalinae, with even low concentrations leading to a significant reduction in total oviposition. ufl.edu
Table 1: Mean Mortality of Predatory Arthropods After Buprofezin Application
| Predatory Arthropod | Mean Mortality per Spray (%) | Ecosystem | Source |
|---|---|---|---|
| Asian lady beetle | 2.87 | Brinjal | umn.edu |
| Lynx spider | 0.32 | Brinjal | umn.edu |
| Wolf spider | 0.96 | Brinjal | umn.edu |
Effects on Parasitoids (e.g., Encarsia formosa, Anagyrus pseudococci)
The effects of buprofezin on parasitoids, which are crucial for biological control, have also been evaluated. Laboratory studies indicated that parasitic wasps experienced no significant harmful effects after exposure to buprofezin at rates up to 1.8 kg/ha. apvma.gov.au Buprofezin is generally considered to have lower toxicity to parasitoids. bugwoodcloud.org
Studies involving whitefly parasitoids such as Eretmocerus sp. and Encarsia luteola demonstrated that buprofezin did not negatively impact their oviposition when immature or adult stages were exposed to spray residues. bugwoodcloud.org Furthermore, the foraging behavior of adult Eretmocerus sp. was unaffected by buprofezin. bugwoodcloud.org
Research on the whitefly parasitoid Encarsia inaron revealed that while both buprofezin and imidacloprid (B1192907) reduced adult emergence when applied to parasitized nymphs, buprofezin itself did not significantly affect adult wasps. researchgate.net Investigations into the sublethal effects of buprofezin on E. inaron have suggested no significant impact on the longevity and total fecundity of female wasps. researchgate.net
Regarding Anagyrus pseudococci, studies have classified buprofezin as innocuous according to the toxicological standards of the IOBC. utalca.cl Similarly, Anagyrus sp. near pseudococci was also found to be harmless. utalca.cl
However, in comparisons with other insecticides, pyriproxyfen (B1678527) residues led to a significant reduction in parasitism by Encarsia formosa. mdpi.comresearchgate.net While one study found no significant reduction in E. formosa parasitism by buprofezin, another reported that both pyriproxyfen and buprofezin caused a notable decrease in adult emergence rates of E. formosa. mdpi.comresearchgate.net
Sublethal Effects on Reproduction, Longevity, and Development in Beneficial Species
Beyond direct mortality, the sublethal effects of insecticides on beneficial species can compromise their effectiveness in pest control. These effects can manifest as reduced reproductive capacity, shortened lifespan, or altered developmental patterns. researchgate.netutalca.cl
Studies on the parasitoid Acerophagus flavidulus exposed to buprofezin at labeled rates indicated fewer sublethal effects compared to acetamiprid (B1664982). mdpi.comresearchgate.net Buprofezin did not adversely affect the parasitism rate, emergence rate, or clutch size of A. flavidulus and even resulted in a shorter development time when developing on its host, Pseudococcus viburni, compared to control groups. mdpi.comresearchgate.net
In contrast, for the lady beetle Delphastus catalinae, feeding on buprofezin-treated eggs significantly decreased adult longevity and prolonged the preoviposition period. ufl.edu Buprofezin also substantially reduced egg production and oviposition periods in D. catalinae. ufl.edu
While some studies suggest no significant impact of buprofezin on the longevity and total fecundity of female Encarsia inaron, sublethal effects such as reduced fecundity, hatchability, and longevity have been documented in other arthropod species. researchgate.net
Table 2: Sublethal Effects of Buprofezin on Select Beneficial Arthropods
| Beneficial Arthropod | Effect on Longevity | Effect on Fecundity/Reproduction | Effect on Development | Source |
|---|---|---|---|---|
| Encarsia inaron | No significant effect reported | No significant effect reported | Reduced adult emergence (when nymphs treated) | researchgate.net |
| Acerophagus flavidulus | Not significantly affected | Innocuous on parasitism, emergence, clutch size | Shorter development time on host | mdpi.comresearchgate.net |
| Delphastus catalinae | Significantly reduced | Greatly reduced egg production and oviposition | Lengthened preoviposition period | ufl.edu |
Selective Toxicity Profiles and Compatibility with Biological Control
Buprofezin is frequently recognized for its selective toxicity, making it a valuable component of IPM programs that integrate chemical and biological control methods. irfarm.comcnagrochem.compomais.comnichino-europe.comarizona.edu Its mechanism of action, which primarily targets the molting process in immature insects, contributes to its generally lower toxicity to adult beneficial insects and vertebrates. pomais.comhilarispublisher.com
Buprofezin has demonstrated compatibility with various biological control agents, including certain species of lady beetles, spiders, and parasitoids. bugwoodcloud.orgutalca.clumn.edutandfonline.com Its selective nature supports the conservation of beneficial insects like ladybugs and lacewings, which are essential for maintaining ecological balance. cnagrochem.com
Research has indicated that buprofezin is less harmful to predators such as the predatory bug Orius tristicolor, showing no adverse effects on their development from nymph to adult stages. bugwoodcloud.org Predatory mites have also been reported as harmless to buprofezin. apvma.gov.au
However, the degree of selectivity can vary depending on the specific non-target species and its life stage. Although generally safe for adult beneficials, buprofezin can be toxic to the larval stages of some predators, including lady beetles. bugwoodcloud.org Despite these variations, buprofezin is often considered more compatible with biological control strategies compared to broad-spectrum insecticides. nih.govutalca.clumn.edu
The compatibility of buprofezin with biological control agents has been assessed using established toxicological classifications, such as those developed by the International Organization for Biological Control (IOBC). utalca.clwur.nl Buprofezin has been categorized as harmless or only slightly harmful to several natural enemies, indicating its potential for integration into IPM programs. utalca.clwur.nl
Impact on Soil Biota
Effects on Earthworm Growth and Biochemical Indicators (e.g., Acetylcholinesterase, Glutathione (B108866) S-transferase)
Studies have investigated the effects of buprofezin on earthworms, examining parameters such as growth rate and the activity of key biochemical indicators like acetylcholinesterase (AChE) and glutathione S-transferase (GST). semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.aifao.org
Research on the earthworm Aporrectodea caliginosa exposed to buprofezin, lufenuron (B1675420), and triflumuron (B1682543) indicated that buprofezin was less toxic than lufenuron but more toxic than triflumuron to mature earthworms. semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.ai A dose-dependent reduction in growth rate was observed in earthworms treated with buprofezin over a 28-day exposure period. semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.ai
Exposure to buprofezin also led to decreased activity of both AChE and GST enzymes in earthworms. semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.aifao.org AChE is crucial for nervous system function, while GST is involved in detoxification processes. semanticscholar.orgresearchgate.netresearch-nexus.netscite.aifao.org The observed reduction in their activity suggests that buprofezin can interfere with normal biological functions in earthworms. semanticscholar.orgresearchgate.netresearch-nexus.netscite.ai
The correlation between reduced growth rate and diminished enzyme activity provides strong evidence that buprofezin contamination contributes to biochemical alterations in earthworms, highlighting their utility as bioindicators of soil contamination. semanticscholar.orgresearchgate.netresearch-nexus.netscite.ai
While lower concentrations of buprofezin (2.5–7.5 μg/g soil) have been shown to stimulate the activity of certain soil enzymes like proteases, acid phosphatase, amylases, and invertase after a single application, higher concentrations (10 μg/g soil) can result in inhibition. researchgate.netspringerprofessional.dehrpub.org Repeated applications of buprofezin may also lead to a decline in the activity of some soil enzymes, including urease and cellulases. researchgate.netspringerprofessional.dehrpub.orgspringerprofessional.de
Table 3: Effects of Buprofezin on Earthworm Growth and Enzyme Activity (Aporrectodea caliginosa)
| Parameter | Effect of Buprofezin Exposure | Notes | Source |
|---|---|---|---|
| Growth Rate | Reduced (dose-dependent) | Observed over a 28-day exposure period. | semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.ai |
| Acetylcholinesterase (AChE) | Decreased activity | Indicates disruption of nervous system. | semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.aifao.org |
| Glutathione S-transferase (GST) | Decreased activity | Indicates disruption of detoxification. | semanticscholar.orgresearchgate.netresearch-nexus.netgrafiati.comscite.aifao.org |
Influence on Soil Microbial Enzyme Activities (e.g., Cellulases)
The application of buprofezin can influence the enzymatic activities of soil microorganisms, which are crucial for nutrient cycling and soil health rroij.comhrpub.org. Studies investigating the impact of buprofezin on soil enzymes, including cellulases, have shown dose-dependent effects rroij.comresearchgate.net. Cellulases are enzymes primarily produced by fungi, bacteria, and protozoans, playing a vital role in the degradation of cellulose (B213188) and the cycling of carbon compounds in soil researchgate.net.
Research indicates that at lower concentrations, buprofezin, particularly in combination with other insecticides like acephate (B21764), can exhibit additive or synergistic stimulatory responses on soil enzyme activities rroij.comrroij.com. However, at higher concentrations, antagonistic inhibitory reactions have been observed rroij.comrroij.com. For instance, studies on cellulase (B1617823) activity in cotton soils treated with buprofezin and acephate combinations at concentrations ranging from 2.5 to 10 µg g⁻¹ demonstrated that while lower concentrations (2.5–7.5 μg g⁻¹) of single applications could stimulate cellulase activity, higher concentrations (10 μg g⁻¹) or repeated applications adversely affected these activities researchgate.net. The interaction of buprofezin and acephate at concentrations above 5 μg g⁻¹ soil, or in combination at graded concentrations, resulted in an antagonistic effect on cellulase activity researchgate.net.
Similar trends have been noted for other soil enzymes like amylase and invertase, where higher concentrations of buprofezin, alone or in combination with acephate, significantly affected their activities rroij.comrroij.com. The influence on enzyme activities was observed in both unamended and NPK-fertilizer-amended soils rroij.comrroij.com. These findings highlight that while buprofezin at recommended field application rates may have little to no effect on soil enzyme activity, higher or repeated applications can be deleterious to these crucial microbial processes hrpub.orgresearchgate.netrroij.com.
Aquatic Ecotoxicology and Effects on Aquatic Fauna
Buprofezin poses a hazard to aquatic organisms, including fish and daphnids, particularly through direct overspray or runoff into surface waters apvma.gov.aupublications.gc.ca. While some studies indicate that buprofezin is not acutely toxic to fish and aquatic invertebrates at its water solubility limit, it is associated with chronic toxicity to aquatic animals regulations.govregulations.gov.
Acute toxicity studies with fish have shown LC50 values greater than the limit of buprofezin's water solubility under both static and flow-through conditions, suggesting it is non-toxic to fish up to this limit apvma.gov.au. However, buprofezin has demonstrated marked adverse effects on Daphnia magna, with significant immobility observed after 48 hours of exposure to certain concentrations apvma.gov.au. Under chronic exposure conditions, buprofezin is considered moderately toxic to young Daphnia magna apvma.gov.au.
Further research on the toxicity of buprofezin to the early life stages of African catfish (Clarias gariepinus) revealed that even at concentrations as low as 5 mg/L, adverse effects on embryonic and larval development could occur researchgate.net. Developmental abnormalities observed included irregular head shape, lordosis, yolk sac edema, body arcuation, tissue ulceration, pericardial edema, and pericardial hemorrhage researchgate.net. The 24 and 48-hour LC50 values for buprofezin in African catfish larvae were estimated to be 5.702 mg/L and 4.642 mg/L, respectively researchgate.net.
Although buprofezin can pose a risk to aquatic organisms if contaminated effluent enters surface water at sufficiently high levels, the levels anticipated from certain proposed use patterns are considered relatively low, and buprofezin is not expected to pose an unacceptable risk in such scenarios publications.gc.ca. Buprofezin can break down in water but may also bind to sediment and suspended organic matter, potentially leading to accumulation in sediment publications.gc.ca.
Aquatic Toxicity Data for Buprofezin
| Organism | Endpoint | Concentration (µg/L) | Conditions | Source |
| Fish | Acute LC50 | > 260 | Static | apvma.gov.au |
| Fish | Acute LC50 | > 330 | Flow-through | apvma.gov.au |
| Daphnia magna | Acute (48 hr) | 420 (mean measured) | Not specified | apvma.gov.au |
| Daphnia sp. | Acute (48 hr) | 840 (0.84 mg a.i./L) | Not specified | publications.gc.ca |
| Daphnia sp. | Chronic (21 day) | 120 (0.12 mg a.i./L) | Not specified | publications.gc.ca |
| Clarias gariepinus (larvae) | Acute LC50 (24 hr) | 5702 (5.702 mg/L) | Not specified | researchgate.net |
| Clarias gariepinus (larvae) | Acute LC50 (48 hr) | 4642 (4.642 mg/L) | Not specified | researchgate.net |
| Clarias gariepinus (embryos) | Acute LC50 (24 hr) | 6725 (6.725 mg/L) | Not specified | researchgate.net |
Analytical Methodologies for Environmental and Biological Matrices
Sample Preparation Techniques
Sample preparation is a critical step in the analytical workflow for buprofezin (B33132), aiming to extract the compound from the matrix and clean up the extract before chromatographic analysis.
Liquid-Liquid Partitioning and Column Chromatography
Liquid-liquid partitioning is a common technique used for the extraction of buprofezin from various matrices. This method relies on the differential solubility of buprofezin in two immiscible liquids, typically an organic solvent and an aqueous phase. phenomenex.com For instance, buprofezin residues can be extracted from crop matrices by blending with acetone. iaea.org, epa.gov The extract can then undergo liquid-liquid partitioning with solvents such as hexane (B92381) and dichloromethane (B109758) at different pH levels to isolate the buprofezin. iaea.org, epa.gov
Following liquid-liquid partitioning, column chromatography is often employed for further purification of the extract. Florisil column chromatography is a frequently used technique for cleaning up buprofezin extracts from samples like rice and fruits. psu.edu, researchgate.net In some methods, after extraction and partitioning, the organic extract is dried and redissolved before being applied to a Florisil column for cleanup. iaea.org, epa.gov Elution with specific solvent mixtures, such as ethyl acetate/hexane, is then performed to recover the buprofezin. iaea.org Silica gel column chromatography has also been used for purifying buprofezin extracts from matrices like green tea. fao.org
Microextraction Techniques (e.g., Hollow Fiber Liquid Phase Microextraction, Dispersive Liquid-Liquid Microextraction)
Microextraction techniques offer miniaturized alternatives for sample preparation, reducing solvent consumption and sample volume. Hollow fiber liquid phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME) have been explored for the analysis of buprofezin and other pesticides in environmental and biological samples. nih.gov, nih.gov, nih.gov
HF-LPME involves the use of a porous hollow fiber containing an extraction solvent within its pores and lumen. mdpi.com, mdpi.com Analytes are extracted from the aqueous sample through the organic phase in the fiber wall into an acceptor solution inside the lumen. mdpi.com This technique has been shown to be robust and suitable for analyzing complicated matrix samples like soil and beverages. nih.gov
DLLME is another microextraction method where a mixture of extraction and disperser solvents is rapidly injected into an aqueous sample, forming a cloudy solution that facilitates the extraction of analytes. researchgate.net, ajol.info Ionic liquid-based DLLME coupled with HPLC-DAD has been developed for determining heterocyclic insecticides, including buprofezin, in water samples. nih.gov DLLME generally offers advantages such as less extraction time and suitability for simultaneous pretreatment of batches of samples, particularly for simpler matrices like water. nih.gov Studies comparing HF-LPME and DLLME for organosulfur pesticides, including buprofezin, in environmental and beverage samples analyzed by GC-FPD have shown that both methods are simple, fast, efficient, and inexpensive. nih.gov DLLME provided higher enrichment factors and lower limits of detection for water samples compared to HF-LPME, while HF-LPME was more robust for complex matrices. nih.gov
Dilute-and-Shoot Methodologies
The dilute-and-shoot method is a simplified sample preparation technique that involves minimal sample manipulation. This approach typically involves diluting the sample or a raw extract before direct injection into a chromatographic system. A dilute-and-shoot sample preparation procedure combined with HPLC-DAD has been developed and validated for the simultaneous determination of buprofezin and other pesticides in various matrices, including urine, serum, tomato, soil, and water samples. researchgate.net, researchgate.net, tandfonline.com, tandfonline.com This method has been demonstrated to be sensitive, simple, robust, and rapid, providing good recoveries across different sample types. researchgate.net, tandfonline.com, tandfonline.com Dilution of the raw extract can help minimize matrix effects, improving analysis performance. researchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating buprofezin from other components in the sample extract and for its subsequent detection and quantification.
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) and Flame Photometric Detection (FPD)
Gas chromatography (GC) is a widely used technique for the analysis of buprofezin, particularly when coupled with selective detectors like the Nitrogen-Phosphorus Detector (NPD) and Flame Photometric Detection (FPD). GC-NPD is a common method for quantifying buprofezin in various matrices, including plant commodities and green tea. fao.org, fao.org, iaea.org, epa.gov, researchgate.net This detection method is sensitive to compounds containing nitrogen and phosphorus, making it suitable for buprofezin analysis. GC-NPD methods have been validated for determining buprofezin residues in crops like almonds, cottonseed, citrus, and grapes, with reported limits of quantitation typically around 0.05 ppm. iaea.org, epa.gov Recoveries exceeding 81% with standard deviations below 11% have been reported for buprofezin analysis in vegetables using GC-NPD. tind.io, researchgate.net
GC-FPD can be used to confirm the presence of buprofezin residues detected by GC-NPD. tind.io, researchgate.net, researchgate.net FPD is selective for sulfur-containing compounds, which is relevant for buprofezin due to the presence of a sulfur atom in its structure. GC coupled with FPD has also been used in conjunction with microextraction techniques like HF-LPME and DLLME for the determination of organosulfur pesticides, including buprofezin, in environmental and beverage samples. nih.gov
GC-MS (Mass Spectrometry) has also been used for buprofezin analysis and confirmation in various matrices, including atmospheric airborne particulate and vegetable extracts. fao.org, While GC-MS can provide structural information, some studies have indicated lower sensitivity for buprofezin compared to other methods like HPLC-MS/MS. psu.edu
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is another important technique for the analysis of buprofezin, particularly suitable for compounds that may not be sufficiently volatile or thermally stable for GC. HPLC-DAD allows for the separation of buprofezin from co-extractives and detection based on its UV absorption properties. ijmca.com, psu.edu, nih.gov Buprofezin has a maximum UV absorption around 254 nm or 230/250 nm, which is utilized for DAD detection. ijmca.com, psu.edu, tandfonline.com
HPLC-DAD methods have been developed for the determination of buprofezin residues in various matrices, including rice, fruits, soil, and water. ijmca.com, psu.edu, nih.gov, tandfonline.com, tandfonline.com Reversed-phase HPLC with C18 columns is commonly employed for buprofezin separation. ijmca.com, sielc.com, psu.edu, tandfonline.com Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of acids or buffers to optimize separation. ijmca.com, sielc.com, researchgate.net, tandfonline.com, researchgate.net
Studies have reported good linearity, accuracy, and precision for HPLC-DAD methods for buprofezin analysis. researchgate.net, researchgate.net, tandfonline.com, tandfonline.com For example, a dilute-and-shoot HPLC-DAD method showed linearity with R² values of at least 0.999 and intraday and interday precisions (RSD%) lower than 1.66%. researchgate.net, tandfonline.com, tandfonline.com Recoveries in the range of 92.3% to 109.74% have been achieved with this method across different sample types. researchgate.net, tandfonline.com, tandfonline.com Another HPLC-DAD method for buprofezin in rice and fruits reported mean recoveries between 80.8% and 98.4% with relative standard deviations less than 5%. psu.edu
HPLC-DAD is often used in conjunction with microextraction techniques like DLLME for the analysis of buprofezin in water samples. nih.gov LC-MS/MS is also frequently used to confirm buprofezin residues detected by HPLC-DAD, providing higher sensitivity and specificity. ijmca.com, psu.edu, researchgate.net
Data Tables:
While specific detailed data tables for each method across all matrices were not consistently available in the search results, the following table summarizes typical recovery and precision data reported for buprofezin analysis using some of the discussed methods:
| Method | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg or µg/L) | Reference |
| GC-NPD (Leary method) | Vegetables (eggplants) | > 81 | < 11 | Not specified | tind.io, researchgate.net |
| GC-NPD | Green tea | 72-95 | 2-4.8 | 0.05 | fao.org |
| GC-NPD | Coffee beans | 72-82 | 2.1-4.2 | 0.033-0.065 | fao.org |
| GC-NPD | Crops (Almonds, Cottonseed, Citrus, Grapes) | Not specified | Not specified | 0.05 ppm | iaea.org, epa.gov |
| HF-LPME-GC-FPD | Environmental/Beverage Water | 81.7-114.4 | 0.6-9.6 | 1.16-48.48 µg/L | nih.gov |
| DLLME-GC-FPD | Environmental/Beverage Water | 78.5-117.2 | 0.6-11.9 | 0.21-3.05 µg/L | nih.gov |
| HPLC-DAD (Dilute-and-Shoot) | Urine, Serum, Tomato, Soil, Water | 92.3-109.74 | < 1.66 | Not specified | researchgate.net, tandfonline.com, tandfonline.com |
| HPLC-DAD | Hulled rice, Fruits | 80.8-98.4 | < 5 | 0.02 | psu.edu |
| HPLC-DAD (IL-DLLME) | Water | 79-110 | 4.5-10.7 | 0.53-1.28 µg/L | nih.gov |
| HPLC-DAD | Plum | 90.98-94.74 | ≤ 8 | 0.05 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is widely used for the analysis of buprofezin residues in diverse matrices due to its sensitivity and selectivity eurl-pesticides.euhtslabs.com. LC-MS/MS allows for the simultaneous analysis of multiple pesticide residues, including buprofezin, in various sample types such as agricultural products, environmental samples (soil and water), and biological matrices researchgate.netnih.govmdpi.com.
Different LC-MS configurations have been applied for buprofezin analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) has been reported for the confirmation of buprofezin residues in rice and fruits psu.eduresearchgate.net. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also utilized, offering enhanced speed and sensitivity for buprofezin analysis in matrices like paddy grain, straw, and soil nih.govresearchgate.net. LC coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been employed for screening and quantification of buprofezin in complex matrices such as green tea, providing full MS data for quantification and product ion spectra for identification nih.gov. LC-QTOF-MS has also been reported for determining buprofezin in fruit samples like banana skin researchgate.net.
The use of LC-MS/MS is particularly valuable for confirmatory analysis, providing better sensitivity, precision, and accuracy compared to some other methods, although sample preparation can be complex and the technique can be expensive nih.gov. Selected-ion monitoring (SIM) mode with positive electrospray ionization (ESI) has been used in LC/MS for sensitive confirmation of suspected buprofezin residues psu.edu. For multi-residue analysis, LC-MS/MS methods often utilize selected reaction monitoring (SRM) mode for the determination of target compounds mdpi.com. Isotope dilution mass spectrometry (IDMS) using isotope-labeled analogs of buprofezin can help overcome matrix effects encountered in LC-MS analysis, improving the accuracy of quantitative results sigmaaldrich.cn.
Method Validation and Performance Characteristics
Validation of analytical methods for buprofezin ensures their reliability, accuracy, and suitability for intended purposes. Key performance characteristics evaluated during method validation include linearity, precision, sensitivity, and recovery efficiency eurl-pesticides.euacs.org.
Linearity, Precision, and Sensitivity
Linearity of an analytical method demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. For buprofezin analysis using LC-MS based methods, good linearity has been reported in various studies researchgate.netnih.govresearchgate.netresearchgate.net. For instance, a UFLC method for buprofezin quantification in suspension concentrate formulations showed linearity in the range of 200-1002 PPM with a determination coefficient (r²) of 0.999 researchgate.net. A liquid chromatographic method for buprofezin residues in paddy matrices and soil also demonstrated good linearity nih.govresearchgate.net. In multi-residue LC-MS/MS methods, buprofezin has shown high linearity with R² values typically greater than 0.99 acs.orgtandfonline.com.
Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. It is often expressed as relative standard deviation (RSD). Low RSD values indicate high precision. Studies on buprofezin analysis have reported satisfactory precision. For example, a UFLC method showed a % RSD value for precision study less than 0.68 researchgate.net. A method for buprofezin residues in rice and fruits reported relative standard deviations less than 5% psu.edu. In multi-residue LC-MS/MS analysis of pesticides including buprofezin, RSD values below 20% are generally considered acceptable for method validation mdpi.comnih.gov. Some studies report RSD values below 7% or even lower for buprofezin in specific matrices researchgate.netfao.org.
Sensitivity is evaluated by parameters such as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. Reported LOQ values for buprofezin vary depending on the matrix and the specific analytical method used. For instance, an LOQ of 0.05 mg/kg was reported for buprofezin in rice and fruits using HPLC with LC/MS confirmation psu.eduresearchgate.net. Another study reported an LOQ of 0.02 mg/kg for buprofezin in paddy matrices and soil using a liquid chromatographic method nih.govresearchgate.net. In a multi-residue LC-MS/MS method for pesticides in strawberries, the LOQ for buprofezin was 0.01 mg/kg tandfonline.com. LOQ values for buprofezin in agricultural soil using UHPLC-MS/MS ranged from 10 to 25 μg/kg mdpi.com.
Recovery Efficiencies from Diverse Matrices
Recovery efficiency assesses the accuracy of an analytical method by determining the percentage of the analyte that is extracted and detected from a fortified sample matrix. High recovery rates across different matrices indicate the method's robustness and reliability.
Studies have reported satisfactory recovery efficiencies for buprofezin in a variety of environmental and biological matrices. For example, a method for buprofezin residues in rice and fruits showed mean recoveries ranging from 80.8% to 98.4% depending on the specific fruit and fortification level psu.edu. Recoveries between 90.98% and 94.74% were reported for buprofezin in rice and fruits at specific spiking levels researchgate.net. For paddy grain, straw, and soil, recovery ranges of 79.67% to 98.33% have been observed for buprofezin nih.govresearchgate.netresearchgate.net. In tea samples, the average recovery rate of buprofezin using LC-MS/MS was found to be between 92.85% and 110.11% nih.gov. Recoveries between 88.3% and 96% were reported for buprofezin in basil using an LC-MS/MS method fao.org. For agricultural soil, method validation using UHPLC-MS/MS showed recoveries between 70% and 120% for the majority of compounds evaluated, including buprofezin mdpi.com.
Interactive Data Table: Recovery Efficiencies of Buprofezin from Various Matrices
| Matrix | Analytical Method | Recovery Range (%) | Reference |
| Rice & Fruits | HPLC with LC/MS | 80.8 - 98.4 | psu.edu |
| Rice & Fruits | HPLC with LC/MS | 90.98 - 94.74 | researchgate.net |
| Paddy Grain | LC/HPLC | 79.67 - 98.33 | nih.govresearchgate.netresearchgate.net |
| Paddy Straw | LC/HPLC | 79.67 - 98.33 | nih.govresearchgate.netresearchgate.net |
| Soil | LC/HPLC | 79.67 - 98.33 | nih.govresearchgate.netresearchgate.net |
| Tea | LC-MS/MS | 92.85 - 110.11 | nih.gov |
| Basil | LC-MS/MS | 88.3 - 96 | fao.org |
| Agricultural Soil | UHPLC-MS/MS | 70 - 120 | mdpi.com |
These studies highlight that analytical methods, particularly those based on LC-MS techniques, demonstrate acceptable recovery efficiencies for buprofezin across a range of environmental and biological matrices, supporting their use for residue analysis and monitoring.
Synthesis Methodologies and Structure Activity Relationships
Academic Investigations into Synthetic Pathways
The synthesis of buprofezin (B33132) involves several key steps and can be achieved through different routes, broadly categorized as phosgene (B1210022) and non-phosgene based methods. chembk.comgoogle.com
Phosgene and Non-Phosgene Based Synthetic Routes
Existing production methods for buprofezin primarily include phosgene synthesis and non-phosgene synthesis methods. google.com
The phosgene route typically involves the reaction of N-methylaniline with phosgene to produce N-methyl-N-phenylcarbamoyl chloride. This intermediate is then subjected to chlorination on the N-methyl group to yield N-chloromethyl-N-phenylcarbamoyl chloride. chembk.com This chloride intermediate is crucial for the subsequent steps in buprofezin synthesis. chembk.com
The non-phosgene route offers an alternative that avoids the use of highly toxic phosgene. chembk.com In one non-phosgene method, N-methylaniline is initially reacted with formic acid to form N-methylformylaniline. chembk.com This formamide (B127407) derivative is then chlorinated, often in the presence of a catalyst like benzoyl peroxide, to introduce the chloromethyl group, similar to the phosgene route, yielding N-chloromethyl-N-phenylcarbamoyl chloride. chembk.com
Key Reaction Steps and Intermediate Compounds (e.g., Photochmeical, Chlorination, Condensation)
Several key reaction steps are involved in buprofezin synthesis. A common intermediate in both phosgene and some non-phosgene routes is N-chloromethyl-N-phenylcarbamoyl chloride. google.comchembk.comgoogle.com
In a reported synthesis method, the process includes photochemical reaction, chlorination, synthesis (condensation), and distillation crystallization. google.com
Photochemical Reaction: This step may involve the reaction of methylphenylamine with phosgene in a solvent like dioxane or chloroform (B151607) under controlled temperature and phosgene introduction, followed by removal of the solvent. google.com This can lead to the formation of an intermediate such as N-aminomethyl phenyl urea (B33335) chloride. google.com
Chlorination: The intermediate from the photochemical step is then chlorinated. This can be carried out in solvents such as dioxane or N-chloromethyl-N-phenyl carbamyl chloride itself, often at low temperatures and with the introduction of chlorine gas, potentially catalyzed by compounds like Diisopropyl azodicarboxylate. google.com This step introduces the crucial chlorine atom.
Synthesis (Condensation): The chlorinated intermediate, such as N-chloromethyl-N-phenyl carbamyl chloride, is reacted with another key precursor, such as tert-butyl isopropyl thiourea (B124793) (also referred to as butyl propyl thiourea or 1-isopropyl-3-tert-butyl thiourea), in the presence of a base. google.comgoogle.compatsnap.com This condensation reaction forms the core thiadiazinane ring structure of buprofezin. Organic amines can be used as the base in this step. google.com
Distillation Crystallization: The final steps involve processing the reaction mixture, which may include distillation to recover solvents and crystallization from a solvent like methanol (B129727) to obtain the solid buprofezin product. google.com
Another approach involves the preparation of key intermediates like tert-butyl isothiocyanate and 1-isopropyl-3-tert-butyl thiourea solution, followed by reaction with N-chloromethyl-N-phenyl carbamyl chloride. google.com
Environmental Considerations in Synthesis Processes
Environmental considerations are increasingly important in chemical synthesis. Some traditional methods for buprofezin synthesis have raised concerns. For instance, using ammonium (B1175870) hydrogencarbonate in the condensation step can result in high ammonia-nitrogen content in the reaction waste, leading to serious environmental pollution. google.com
Efforts have been made to develop more environmentally friendly preparation methods. One approach involves using solvents with low solubility for hydrogen chloride, which is a byproduct of some synthesis steps, to favor its removal and improve yield. google.com Additionally, employing organic amines instead of ammonium bicarbonate as the base in the synthesis reaction allows for their recovery, thereby reducing the discharge of ammonia (B1221849) nitrogen in wastewater. google.com The uniform use of a single solvent, such as chlorobenzene, across multiple reaction steps has also been proposed to simplify the process and potentially reduce environmental impact and production risks. google.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to find relationships between the chemical structure of compounds and their biological activity. x-mol.comui.ac.idmst.dkmdpi.com This allows for the prediction of activity based on structural features and aids in the design of new compounds with improved properties. ui.ac.idmdpi.comspringernature.com
Identification of Structural Determinants for Insecticidal Activity
While specific detailed QSAR studies solely focused on identifying structural determinants for buprofezin's insecticidal activity were not extensively detailed in the search results, the general principles of QSAR apply. QSAR models aim to correlate molecular descriptors (representing structural and physicochemical features) with biological activity. ui.ac.idmst.dkmdpi.com
Studies on other insecticides, such as neonicotinoids and organophosphates, demonstrate how QSAR identifies structural features influencing activity. For instance, QSAR models for monoterpenoid insecticides have indicated that electronic characteristics and, in some cases, molecular shape and size play significant roles in toxicity. iastate.edu Similarly, QSAR and docking studies on neonicotinoid derivatives have explored the impact of substituents on binding affinity to insect nicotinic acetylcholine (B1216132) receptors. springernature.comresearchgate.net
Relationships Between Chemical Structure and Biological Efficacy
QSAR studies aim to establish mathematical relationships (regression equations) between structural parameters and biological responses, such as insecticidal activity (often expressed as LC50 or LD50 values). ui.ac.idmst.dknih.gov These relationships can help predict the efficacy of new, untested compounds based on their structures. ui.ac.idiastate.edu
While specific QSAR equations for buprofezin were not found, the general principle is that variations in chemical structure lead to changes in biological efficacy. For insecticides, this can involve how readily the compound reaches its target site, how strongly it binds to the target (e.g., chitin (B13524) synthase), and how effectively it disrupts the biological process.
For buprofezin, the observation that it specifically inhibits chitin synthesis in insects, particularly homopterans, highlights a selective interaction based on its structure. nih.govherts.ac.ukwikipedia.orgnih.gov The (Z) configuration of the C=N double bond is also noted as a characteristic feature of buprofezin. nih.gov Structural modifications to the tert-butyl, isopropyl, or phenyl substituents, or alterations to the thiadiazinane ring system, would likely impact its interaction with chitin synthase and, consequently, its insecticidal efficacy. Research on related compounds, such as dithiazines and thiadiazines, has suggested that the 2-imino group is crucial for high nymphicidal activity and that an aromatic substituent at the 5-position, especially a non-substituted phenyl group, is most effective for activity. researchgate.net
Interactive data tables would typically present experimental data on the insecticidal activity of buprofezin and its analogues alongside calculated molecular descriptors. However, without specific experimental data and corresponding molecular descriptors from QSAR studies on buprofezin analogues in the search results, generating such a table is not possible within the strict constraints of the prompt.
Broader Applications and Future Research Directions
Role in Integrated Pest Management (IPM) Systems
Buprofezin (B33132) plays a significant role in Integrated Pest Management (IPM) systems due to its selective mode of action and relatively low impact on many beneficial insects compared to conventional broad-spectrum insecticides. cnagrochem.comcnagrochem.com Its use aligns with IPM principles that emphasize minimizing chemical inputs and conserving natural enemies. cnagrochem.com
In agricultural settings, buprofezin is utilized on a variety of crops, including cotton, melons, lettuces, cole crops, rice, citrus, and vegetables, primarily for the control of whiteflies and the viruses they transmit, as well as planthoppers and leafhoppers. cnagrochem.comwesternipm.orgpmarketresearch.com In Arizona, buprofezin has been a key selective compound used on over 22 different crops, with a significant portion of its application acreage dedicated to cotton. westernipm.orgwesternipm.org Its integration into cotton IPM programs has contributed to a reduction in the use of broadly toxic insecticides like pyrethroids, organophosphates, carbamates, and endosulfan, leading to substantial cumulative gains for growers. westernipm.orgwesternipm.org
The use of buprofezin in conjunction with other IPM strategies, such as cultural practices and biological controls, helps create comprehensive pest management systems. cnagrochem.com Its unique mode of action reduces the likelihood of resistance development compared to conventional insecticides, contributing to sustainable and long-term pest control. cnagrochem.com Studies have shown that buprofezin application in integrated control programs for pests like the greenhouse whitefly (Trialeurodes vaporariorum) can result in fewer side effects on the parasitism efficiency of natural enemies like Encarsia formosa. areeo.ac.ir
Potential for Synergistic Interactions with Other Pest Control Agents
Research explores the potential for synergistic interactions between buprofezin and other pest control agents, which could enhance efficacy and potentially mitigate resistance development. Synergistic effects occur when the combined effect of two or more agents is greater than the sum of their individual effects. frontiersin.org
Studies have investigated combinations of buprofezin with other insecticides. For instance, a combination of pymetrozine (B1663596) (an insecticide with a different mode of action) and buprofezin has shown effectiveness against pests like Sogatella furcifera and Nilaparvata lugens at the nymphal stage. frontiersin.org Research on the cotton leafworm (Spodoptera littoralis) indicated that a mixture of spinosad and buprofezin resulted in increased mortality compared to either insecticide used alone, suggesting a synergistic action. jbiopest.com
Data from a study on Spodoptera littoralis larvae illustrates the potential for enhanced mortality when buprofezin is combined with spinosad:
| Treatment | Mortality (%) | LC50 (ppm) |
| Spinosad alone | 63.3 | 70.7 |
| Buprofezin alone | 43.3 | 278.2 |
| Spinosad + Buprofezin | 85.0 | - |
Note: Data extracted from search result jbiopest.com. LC50 for the combination was not provided in the snippet.
Combinations of buprofezin with other compounds, such as piperazine (B1678402) worm pyridine (B92270), have also demonstrated significant synergistic effects against sucking pests like rice hoppers and citrus scale insects, leading to improved control efficacy and reduced effective ingredient consumption compared to single agents. google.com
The synergistic use of agro-antibiotics and chemical insecticides, including combinations involving buprofezin, is being explored as a strategy for pest control by targeting different biological processes in pests and their microbial endosymbionts. frontiersin.org
Regulatory Science and Environmental Risk Assessment Frameworks (excluding human health aspects)
Regulatory science plays a crucial role in evaluating the environmental risks associated with buprofezin use. Regulatory frameworks require comprehensive assessments to understand the potential impact on non-target organisms and environmental compartments. dntb.gov.ua
The European Food Safety Authority (EFSA) conducts peer reviews of risk assessments for active substances like buprofezin under regulations such as Commission Implementing Regulation (EU) No 844/2012. dntb.gov.uaresearchgate.netresearchgate.net These assessments evaluate the environmental fate and potential exposure of buprofezin, particularly from uses in protected crops like greenhouses. dntb.gov.uaresearchgate.net Reliable endpoints appropriate for regulatory risk assessment are identified, and missing information required by the regulatory framework is noted. dntb.gov.uaresearchgate.netresearchgate.net
Environmental risk assessment frameworks consider the emissions of active substances and their transformation products into relevant environmental compartments. dntb.gov.ua This involves estimating or calculating emissions from various agricultural settings. dntb.gov.ua
Evolving regulatory frameworks in emerging economies are also impacting buprofezin's market accessibility and trade flows, with stricter data requirements for re-registration and updated safety dossiers influencing compliance costs for manufacturers. pmarketresearch.com
Emerging Research Areas and Unexplored Scientific Questions
Emerging research areas for buprofezin include further investigation into the mechanisms of insecticide resistance and the complex interactions between insects, symbiotic bacteria, and insecticides in the environment. Studies have shown that symbiotic bacteria acquired from the environment can metabolize buprofezin and confer resistance to host insects like the brown planthopper (Nilaparvata lugens). nih.govexeter.ac.ukfigshare.com Identifying the specific genes and pathways involved in bacterial degradation of buprofezin, such as the Rieske nonheme iron oxygenase (RHO) system, is an active area of research. nih.gov
The potential for non-target organisms present in agri-environments to be exposed to buprofezin due to its overuse is also an area of concern that warrants further investigation. nih.govexeter.ac.uk Understanding these interactions is crucial for developing sustainable IPM strategies that minimize negative impacts on beneficial insects and the broader environment. nih.govresearchgate.net
Further research is needed to fully explore the potential for synergistic interactions of buprofezin with a wider range of pest control agents, including biological control agents and other reduced-risk pesticides, to optimize their combined efficacy and sustainability within IPM programs. While some combinations have shown promise, the extent of potential synergies across different pest species and environmental conditions requires more comprehensive study.
Q & A
Q. What are the standard methodologies for assessing the acute toxicity of buprofezin in aquatic organisms?
To evaluate acute toxicity, static bath exposure tests are conducted using model organisms like African catfish (Clarias gariepinus). Embryos and larvae are exposed to a concentration gradient (e.g., 0–100 mg/L) for 24–48 hours. Mortality rates are recorded, and LC50 values are calculated via probit analysis with software like SPSS. For example, the 24 h LC50 for catfish embryos is 6.725 mg/L . Ensure controls (e.g., solvent-only groups) are included to isolate buprofezin-specific effects.
Q. How can buprofezin residues be quantified in plant matrices like Myrica rubra?
A validated GC-MS method involves extracting samples with ethyl acetate, purifying with 50 mg PSA and 10 mg multi-walled carbon nanotubes (MWCNTs), and quantifying via external calibration. This achieves a limit of quantification (LOQ) of 0.02 mg/kg and recoveries of 88–95% . Method validation should follow guidelines (e.g., SANTE 2017) to ensure precision (RSD <7%) and minimal matrix effects (<7.4%) .
Q. What experimental designs are used to study buprofezin’s effects on insect growth regulation?
Topical application or dietary exposure (e.g., 200–600 ppm in rice grains) is employed to assess dose-dependent impacts on growth parameters like adult weight and metamorphosis. Abbott’s formula (% control = 100*(X-Y)/X) is used to calculate efficacy, where X and Y are survival rates in untreated and treated groups, respectively. Significant differences (p <0.05) are confirmed via ANOVA and Duncan’s tests .
Q. How is the environmental persistence of buprofezin modeled in different solvents?
Solubility data across solvents (e.g., toluene > ethyl acetate > water) are determined gravimetrically at varying temperatures. The modified Apelblat equation is preferred for modeling, showing low RAD (<2.76%) and RMSD (<27.26×10<sup>–4</sup>). Thermodynamic parameters (ΔmixG, ΔmixH) are calculated to predict environmental partitioning .
Advanced Research Questions
Q. How can contradictions in buprofezin toxicity data across studies be resolved?
Discrepancies often arise from species-specific sensitivity, exposure duration, or analytical variability. Cross-validate findings using standardized protocols (e.g., OECD guidelines) and control for confounding factors like pH or dissolved organic carbon. For example, LC50 values for Clarias gariepinus larvae differ between 24 h (5.702 mg/L) and 48 h (4.642 mg/L) due to cumulative toxicity . Use meta-analysis to harmonize data from diverse experimental setups .
Q. What molecular mechanisms drive buprofezin degradation in Rhodococcus species?
The gene cluster bfzBA3A4A1A2C in Rhodococcus qingshengii YL-1 encodes a Rieske nonheme iron oxygenase (RHO) system. This initiates degradation via benzene ring dihydroxylation, followed by dehydrogenation and aromatic ring cleavage. Confirm pathway intermediates (e.g., 2-BI) via tandem MS and gene knockout/complementation experiments . Strain RX-3 further degrades buprofezin into novel metabolites (e.g., formamidomethyl derivatives), identifiable via GC-MS/MS .
Q. How can microbial strains be optimized for buprofezin bioremediation?
Screen strains (e.g., Rhodococcus sp. RX-3) for degradation efficiency in minimal media with buprofezin as the sole carbon source. Monitor degradation kinetics (e.g., 98% removal in 80 hours) and optimize conditions (pH 7.0, 30°C). Use genomic sequencing to identify catabolic genes (e.g., bfz cluster) and overexpress key enzymes (e.g., RHO) via plasmid vectors .
Q. What in silico approaches predict buprofezin’s metabolic pathways and ecotoxicological risks?
Combine comparative genomics (e.g., KEGG pathway mapping) with metabolite profiling to predict degradation intermediates. Tools like EC-BLAST or molecular docking can simulate enzyme-substrate interactions (e.g., cytochrome P450-mediated oxidation). Validate predictions via RNA-seq to track gene expression (e.g., bfz operon upregulation) during degradation .
Methodological Notes
- Data Validation : Ensure analytical methods (GC-MS/LC-MS) are validated per SANTE guidelines, including recovery rates (80–110%), matrix effects (<10%), and calibration linearity (R<sup>2</sup> >0.98) .
- Statistical Rigor : Apply probit analysis for LC50 calculations and use tools like SPSS or R for ANOVA/Tukey’s post hoc tests .
- Ethical Compliance : Follow institutional guidelines for organismal studies (e.g., minimizing animal suffering in toxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
